TERT-BUTYL 2-HYDROXY-6-METHYLPHENYLCARBAMATE
Overview
Description
2-(Boc-amino)-3-methylphenol is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a phenol ring with a methyl substituent. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-methylphenol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The phenol group remains unprotected during this process, allowing for selective protection of the amino group .
Industrial Production Methods: Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure complete protection of the amino group while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 2-(Boc-amino)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The Boc group can be removed under acidic conditions to regenerate the free amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Acidic conditions, such as treatment with trifluoroacetic acid, are commonly used to remove the Boc group.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Free amino phenol.
Substitution: Nitrated or halogenated phenolic compounds.
Scientific Research Applications
2-(Boc-amino)-3-methylphenol has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein interactions, where the protected amino group can be selectively deprotected to study specific interactions.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-3-methylphenol primarily involves the protection and deprotection of the amino group. The Boc group is introduced through nucleophilic attack of the amino group on di-tert-butyl dicarbonate, followed by the elimination of tert-butyl carbonate. The Boc group can be removed under acidic conditions, regenerating the free amino group. This protection strategy allows for selective reactions on other functional groups without interference from the amino group .
Comparison with Similar Compounds
2-(Boc-amino)-4-methylphenol: Similar structure but with the methyl group in the para position.
2-(Boc-amino)-3-ethylphenol: Similar structure but with an ethyl group instead of a methyl group.
2-(Boc-amino)-3-methoxyphenol: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 2-(Boc-amino)-3-methylphenol is unique due to the specific positioning of the Boc-protected amino group and the methyl group on the phenol ring. This unique structure allows for selective reactions and applications in various fields, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
tert-butyl N-(2-hydroxy-6-methylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-6-5-7-9(14)10(8)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCZDRVWSNSEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597638 | |
Record name | tert-Butyl (2-hydroxy-6-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177342-60-8 | |
Record name | tert-Butyl (2-hydroxy-6-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10597638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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